2,7-Dichloroquinoline-3-carbonitrile
Overview
Description
2,7-Dichloroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 158583-91-6 and a linear formula of C10H4Cl2N2 . It is used in various applications and research areas .
Synthesis Analysis
The synthesis of 2,7-Dichloroquinoline-3-carbonitrile involves several steps. One method involves the preparation of 2-chloroquinoline-3-carbaldehyde from acetanilide, which is then converted to 2-chloroquinoline-3-carbonitrile using sodium azide and phosphorous oxychloride . Another method involves the treatment of 2,7-dichloroquinoline-3-carbaldehyde with sodium azide in phosphorus oxychloride to afford 2,7-dichloroquinoline-3-carbonitrile .Molecular Structure Analysis
The molecular structure of 2,7-Dichloroquinoline-3-carbonitrile is represented by the linear formula C10H4Cl2N2 . The InChI code for this compound is 1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H .Chemical Reactions Analysis
The chemical reactions of 2,7-Dichloroquinoline-3-carbonitrile derivatives are diverse and can be subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dichloroquinoline-3-carbonitrile include a molecular weight of 223.06 , a density of 1.5±0.1 g/cm3, a boiling point of 393.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Synthesis of Derivatives and Reactivity Studies
Facile Synthesis of Derivatives : 2,7-Dichloroquinoline-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds, such as tetrahydropyrimido[4,5-b]quinoline derivatives. These compounds have been synthesized through reactions involving different reagents like DMF-DMA, carbon disulfide, urea, and thiourea, showcasing the versatility of 2,7-Dichloroquinoline-3-carbonitrile in chemical synthesis (Elkholy & Morsy, 2006).
Chemical Reactions Review : A comprehensive review focusing on various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including 2,7-Dichloroquinoline-3-carbonitrile, has been conducted. This review highlights the diverse chemical reactions applicable to these compounds, useful in the production of biologically active compounds (Mekheimer et al., 2019).
Applications in Materials Science and Corrosion Inhibition
- Corrosion Inhibition : A computational study investigated the adsorption and corrosion inhibition properties of novel quinoline derivatives, including 2,7-Dichloroquinoline-3-carbonitrile. The study used quantum chemical and molecular dynamics simulation approaches to explore their effectiveness in preventing iron corrosion, indicating potential applications in materials science and engineering (Erdoğan et al., 2017).
Biological Activity and Pharmaceutical Potential
- Antibacterial and Antioxidant Activities : Synthesis of novel 7-chloroquinoline derivatives, including 2,7-Dichloroquinoline-3-carbonitrile, has been reported, with a focus on their antibacterial and antioxidant activities. These compounds showed significant activity against various bacterial strains and also exhibited strong antioxidant properties, suggesting potential pharmaceutical applications (Abdi et al., 2021).
Optoelectronic Properties and Charge Transport
- Optoelectronic and Charge Transport Properties : A detailed study of the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including those related to 2,7-Dichloroquinoline-3-carbonitrile, was conducted using density functional theory. These properties suggest potential applications in optoelectronics and as multifunctional materials (Irfan et al., 2020).
properties
IUPAC Name |
2,7-dichloroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGPCPEZKPTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565460 | |
Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloroquinoline-3-carbonitrile | |
CAS RN |
158583-91-6 | |
Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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